
1-(2-Chloro-6-fluorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of related fluorobenzyl pyridinone compounds has been explored, revealing their crystal structure and characteristics. For example, Lv Zhi (2009) synthesized a compound with similar structural elements and analyzed its crystal properties, demonstrating good anti-HBV activity (Lv Zhi, 2009).
Application in Metal Complex Formation
- Research has been conducted on the formation of metal complexes using pyridinone ligands. Schlindwein et al. (2006) synthesized iron(III) chelates with 3-hydroxy-4-pyridinone ligands, showing how the structure remains consistent regardless of ligand lipophilicity (Schlindwein et al., 2006).
Chemical Behavior and Mechanism Studies
- Studies on chemical behaviors, such as the displacement of Cl substituents in chlorofluorotoluene, have been conducted. Chae et al. (2016) investigated the reaction mechanism of chlorofluorotoluene in corona discharge, shedding light on the role of the methyl group in this process (Chae et al., 2016).
Crystal Structure Determination
- Research into the crystal structure of related compounds, such as tri(o-fluorobenzyl)tin esters, has been conducted. Yin et al. (2004) determined the crystal structures of such esters, providing insights into the coordination with pyridine N atoms (Yin et al., 2004).
Antimicrobial and Cytotoxic Activities
- ÖztÜrk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with fluorobenzyl pendant arms, investigating their structural properties, DNA interactions, and antimicrobial activities (ÖztÜrk et al., 2019).
HIV-1 Inhibition Studies
- The role of 2-chloro-6-fluoro substitution in pyrimidinones on HIV-1 infected cells and enzymes has been explored. Rotili et al. (2014) compared the effects of these substitutions, revealing significant antiviral activity (Rotili et al., 2014).
GPR39 Agonist Discovery
- Sato et al. (2016) identified kinase inhibitors as GPR39 agonists, demonstrating an unexpected role of zinc as an allosteric modulator (Sato et al., 2016).
Safety and Hazards
1-(2-Chloro-6-fluorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone should be handled with care due to its potential toxicity. Safety precautions include proper lab attire, fume hood usage, and adherence to chemical handling protocols. Consult safety data sheets and relevant literature for specific hazard information .
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(2-chloro-6-fluorophenyl)methyl]-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2F2NO2/c1-12-20(27-11-14-16(22)5-3-7-18(14)24)19(26)8-9-25(12)10-13-15(21)4-2-6-17(13)23/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTBVAUXTSBIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=C(C=CC=C2Cl)F)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035026.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B3035027.png)
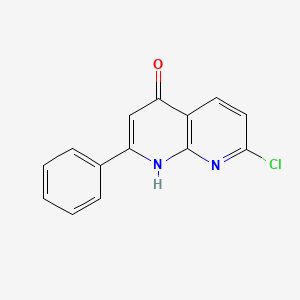

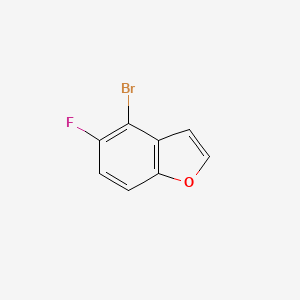
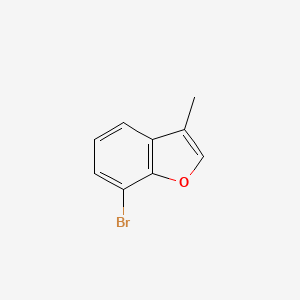
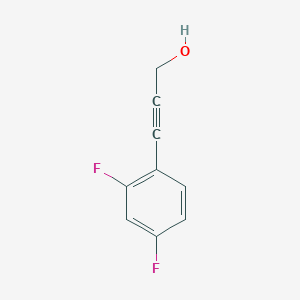

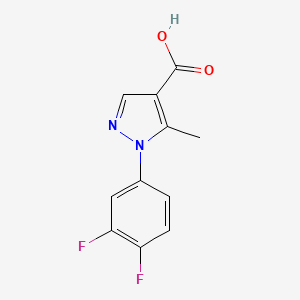
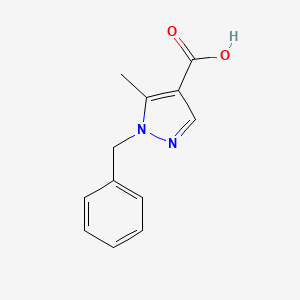
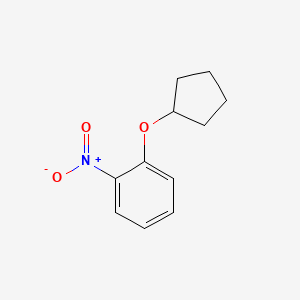
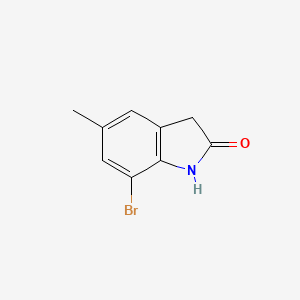
![Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate](/img/structure/B3035046.png)

